p-Butoxybenzylidene p-hexylaniline
Description
Historical Trajectories and Milestones in Liquid Crystal Science Pertaining to Aromatic Azomethines
The scientific journey of liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer, who noted that certain cholesterol derivatives had two distinct melting points. nih.gov This phenomenon was further investigated by German physicist Otto Lehmann, who in 1889, characterized these substances and coined the term "flüssige Kristalle" or liquid crystals, identifying a new state of matter. nih.govethw.org Lehmann's pioneering work with his crystallization microscope on over 100 different materials laid the groundwork for liquid crystal technology. ethw.org
Initially, the existence of this intermediate state of matter was met with skepticism from the scientific community. nih.gov However, continued research into the 20th century solidified the understanding of mesomorphic states. Aromatic azomethines became a key area of investigation due to their relatively simple synthesis and the pronounced liquid crystalline behaviors they exhibited. The linear, rod-like shape of many azomethine molecules is conducive to the formation of the ordered, yet fluid, structures that define liquid crystal phases. The development of new azomethine derivatives has been instrumental in expanding the library of liquid crystalline materials and in the eventual invention of the twisted nematic LCD in 1970, a technology that revolutionized information displays. ethw.org
Elucidation of Structural Modulations: The Role of Alkoxy and Alkyl Substituents in Mesogenic Architectures
The liquid crystalline behavior, or mesomorphism, of a compound is highly sensitive to its molecular architecture. In aromatic azomethines like p-Butoxybenzylidene p-hexylaniline, the terminal groups attached to the rigid aromatic core play a crucial role in determining the type and stability of the liquid crystal phases. The presence of flexible alkoxy (-OR) and alkyl (-R) chains is a key design feature in mesogenic (liquid crystal-forming) molecules. researchgate.net
The nature of the linking atom in the alkoxy group (oxygen) versus an alkyl group also has a significant impact. Alkoxy groups, for example, have been shown to promote excellent thermal back relaxation in photoswitching studies of some mesogens. researchgate.net The interplay between the rigid core and the flexible terminal chains is a delicate balance that allows for the fine-tuning of the mesomorphic properties of the material. mdpi.com
Identification of Current Research Gaps and Formulation of Motivations for Deeper Investigation into this compound
While the general principles governing the structure-property relationships in azomethine liquid crystals are relatively well-understood, there remain significant gaps in our knowledge, particularly for specific compounds like this compound. A primary motivation for deeper investigation is the continuous need for new liquid crystalline materials with optimized properties for next-generation displays and other photonic devices. This includes materials with broad temperature ranges for their mesophases, high thermal stability, and specific electro-optical responses. mdpi.com
For this compound, a detailed characterization of all its physical properties is essential. While it is known to be a liquid crystal, comprehensive data on its various phase transition temperatures, the specific types of mesophases it forms (e.g., nematic, smectic A, smectic B), and their associated thermodynamic parameters are often dispersed or incomplete in the existing literature. ontosight.aitandfonline.com Advanced characterization techniques, such as high-resolution X-ray diffraction and detailed electro-optical measurements, could provide a more complete picture of its behavior. tandfonline.com
Properties
CAS No. |
111458-12-9 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
OFIBDXCRLAWBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for P Butoxybenzylidene P Hexylaniline
Comprehensive Retrosynthetic Analysis of the Azomethine Linkage
The core of p-Butoxybenzylidene p-hexylaniline is the azomethine or imine group (-CH=N-). biointerfaceresearch.comresearchgate.net A retrosynthetic analysis of this linkage points to a straightforward disconnection, breaking the C=N bond. This reveals the two primary precursors: p-Butoxybenzaldehyde and p-hexylaniline. This disconnection is based on the well-established method of forming Schiff bases through the condensation of a primary amine and a carbonyl compound, a reaction first discovered by Hugo Schiff. researchgate.netbiointerfaceresearch.com
Precursor Synthesis Strategies for High-Purity Intermediates
The purity of the final product is highly dependent on the quality of the starting materials. Therefore, efficient synthetic pathways to high-purity p-Butoxybenzaldehyde and p-hexylaniline are crucial.
Synthetic Pathways to p-Butoxybenzaldehyde
p-Butoxybenzaldehyde can be synthesized through several routes. One common method involves the Williamson ether synthesis, where p-hydroxybenzaldehyde is reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a base.
Another approach is the formylation of butoxybenzene. This can be achieved through various methods, including the Vilsmeier-Haack reaction, which uses a phosphoryl chloride/dimethylformamide (DMF) mixture, or the Gattermann-Koch reaction, which employs carbon monoxide and hydrochloric acid in the presence of a catalyst.
A patented method describes the synthesis of p-tert-butoxybenzaldehyde via a Grignard reaction. google.com In this process, a p-tert-butoxyphenyl magnesium halide is reacted with dimethylformamide, followed by treatment with a mineral acid or a saturated ammonium (B1175870) chloride solution to yield the aldehyde. google.com While this patent specifically mentions the tert-butoxy (B1229062) derivative, the principle can be adapted for the synthesis of p-butoxybenzaldehyde.
Synthetic Pathways to p-Hexylaniline
The synthesis of p-hexylaniline can be achieved through the reduction of a corresponding nitro compound. One documented method involves the hydrogenation of 3-(1-hexenyl)nitrobenzene. In this process, the nitro compound is dissolved in absolute ethanol (B145695) and treated with a 10% palladium on charcoal catalyst under hydrogen pressure. The reaction mixture is then filtered and purified to yield 3-hexylaniline. prepchem.com While this example details the synthesis of the 3-isomer, a similar approach can be applied to synthesize the p-isomer by starting with the appropriate p-substituted nitrobenzene.
Another general approach to synthesizing anilines is through the reduction of nitroarenes, which can be accomplished using various reducing agents such as tin or iron in acidic media, or through catalytic hydrogenation.
Optimization Protocols for the Condensation Reaction
The condensation reaction between p-Butoxybenzaldehyde and p-hexylaniline to form the Schiff base is a reversible reaction. nih.gov Therefore, optimization of the reaction conditions is essential to maximize the yield and purity of the final product.
Catalytic Approaches and Mechanistic Considerations in Schiff Base Formation
The formation of the imine linkage is often accelerated by acid catalysis. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent dehydration of the resulting hemiaminal intermediate is also acid-catalyzed.
Various catalysts can be employed, including:
Brønsted acids: Acetic acid is a commonly used catalyst. isca.me
Lewis acids: Ytterbium triflate has been shown to be beneficial in driving reactions to completion, especially when acid-base side reactions can occur. nih.gov
Natural acids: Fruit juices, such as lemon juice, have been explored as environmentally benign catalysts. biointerfaceresearch.com
The choice of catalyst can significantly impact the reaction rate and yield.
Investigation of Solvent Effects on Reaction Yield and Purity
The solvent plays a crucial role in the synthesis of Schiff bases, affecting both the reaction rate and the yield. researchgate.netiisc.ac.in The removal of water, a byproduct of the condensation reaction, is critical to shift the equilibrium towards the product. nih.gov
Table 1: Effect of Solvent on Schiff Base Yield
| Solvent | Yield (%) |
| Ethanol | High |
| Methanol | Moderate |
| Acetonitrile (B52724) | Low |
| Dichloromethane | Low |
| Water | Can be effective, especially in "green" synthesis approaches |
This table is a generalized representation based on common findings in Schiff base synthesis. Actual yields will vary depending on the specific reactants and reaction conditions.
Ethanol is a frequently used solvent, often in combination with a dehydrating agent or a Dean-Stark apparatus to remove water azeotropically. nih.govisca.me However, greener synthetic approaches have explored the use of water as a solvent, which can lead to faster reactions and easier product isolation due to the insolubility of the Schiff base in water. tandfonline.com Solvent-free conditions, often involving grinding the reactants together, have also been reported as an environmentally friendly alternative. biointerfaceresearch.com
Advanced Purification Techniques for Isolating this compound
The purity of this compound is critical for its liquid crystalline properties. Trace impurities can significantly depress the clearing point and alter the mesophase behavior. Therefore, rigorous purification is a crucial step in its preparation.
Recrystallization Protocols for Crystalline Solid Purification
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. libretexts.orgwisc.edu The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. wisc.edu
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol is a frequently used solvent for the recrystallization of Schiff base liquid crystals. researchgate.net
General Recrystallization Protocol:
Dissolution: The crude product is dissolved in a minimum amount of hot (near boiling) solvent to form a saturated solution. ualberta.ca
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered by gravity to remove them. ualberta.ca The use of activated charcoal can be employed at this stage to remove colored impurities. libretexts.org
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then often in an ice bath to maximize crystal formation. wisc.eduwikipedia.org Slow cooling is crucial for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. wisc.edu
Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel. libretexts.org
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering soluble impurities. libretexts.org
Drying: The crystals are then dried to remove any residual solvent.
Advanced Recrystallization Techniques: For achieving very high purity, multiple recrystallizations may be necessary. A two-solvent recrystallization method can also be employed, where the compound is dissolved in a "good" solvent and then a "poor" solvent (antisolvent) in which the compound is insoluble is added to induce crystallization. ekb.eg
| Recrystallization Parameter | Effect on Purity and Yield |
| Solvent Choice | Affects solubility differential and crystal quality. |
| Cooling Rate | Slower cooling generally leads to larger, purer crystals. wisc.edu |
| Agitation | Disturbing the solution during cooling can lead to smaller, less pure crystals. wikipedia.org |
| Washing Solvent Temperature | Using ice-cold solvent minimizes the loss of purified product. libretexts.org |
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
While recrystallization is highly effective, chromatographic methods can be used for further purification or for the analysis of purity.
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture of solvents) are chosen. The crude mixture is loaded onto the column, and the mobile phase is passed through, carrying the components at different rates depending on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of this compound and can also be used for preparative-scale purification. A typical HPLC method for Schiff bases would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water or a buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
A developed HPLC method would be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.
Integration of Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several approaches.
Solvent-Free and Alternative Solvents: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that the synthesis of Schiff bases can be carried out under solvent-free conditions, often with microwave irradiation. This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields. The use of water as a solvent has also been explored for the synthesis of some Schiff bases.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is an energy-efficient alternative to conventional heating. umass.edu Microwave energy directly heats the reactants, leading to a significant reduction in reaction times, often from hours to minutes, and can result in higher product yields. umass.edu Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of various organic compounds, including Schiff bases, offering faster reactions and higher yields.
Catalysis: The use of heterogeneous or reusable catalysts is another green chemistry approach. While weak acids like acetic acid are commonly used, exploring solid acid catalysts that can be easily recovered and reused would improve the environmental profile of the synthesis.
| Green Chemistry Approach | Benefit in this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time, increased energy efficiency, potentially higher yields. umass.edu |
| Ultrasound-Assisted Synthesis | Faster reactions, improved yields, energy efficiency. |
| Solvent-Free Synthesis | Eliminates the need for volatile organic solvents, reducing waste and environmental impact. |
| Use of Greener Solvents | Replacing hazardous solvents with more environmentally friendly alternatives like water or ethanol. |
| Heterogeneous Catalysis | Facilitates catalyst recovery and reuse, minimizing waste. |
Advanced Spectroscopic and Structural Elucidation of P Butoxybenzylidene P Hexylaniline
Vibrational Spectroscopy for Comprehensive Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within p-Butoxybenzylidene p-hexylaniline.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis and Band Assignments
Key expected vibrational modes for this compound would include:
C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butoxy and hexyl chains would appear in the 3000-2850 cm⁻¹ range.
C=N Stretching: The stretching vibration of the imine (Schiff base) group is a characteristic feature and is expected to be observed in the region of 1625-1600 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations from the two phenyl rings will produce a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the ether linkage in the butoxy group is expected to appear as a strong band around 1250 cm⁻¹.
C-N Stretching: The C-N single bond stretching vibration is anticipated in the 1360-1250 cm⁻¹ range.
CH₂ and CH₃ Bending: Bending vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the alkyl chains will be present in the 1470-1370 cm⁻¹ region.
Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings are expected in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.
An interactive table summarizing these expected FTIR band assignments is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |
| Aliphatic C-H Stretch | 3000-2850 | Butoxy and Hexyl Chains |
| C=N Stretch (Imine) | 1625-1600 | Schiff Base |
| Aromatic C=C Stretch | 1600-1450 | Phenyl Rings |
| C-O Stretch (Ether) | ~1250 | Butoxy Group |
| C-N Stretch | 1360-1250 | Aniline (B41778) Moiety |
| CH₂/CH₃ Bend | 1470-1370 | Butoxy and Hexyl Chains |
| Aromatic C-H Bend | 900-675 | Phenyl Rings |
Raman Spectroscopy Applications in Molecular Structure and Conformation Analysis
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy would be instrumental in confirming the assignments made from the FTIR spectrum and providing additional structural information.
Expected prominent Raman bands for this molecule would include:
Aromatic Ring Vibrations: The symmetric breathing vibrations of the phenyl rings are typically strong in the Raman spectrum and would provide information about the electronic environment of the rings.
C=N Stretching: The imine C=N stretching vibration, while also IR active, often gives a strong and sharp signal in the Raman spectrum.
Alkyl Chain Vibrations: The C-C stretching and CH₂ twisting and rocking modes of the butoxy and hexyl chains would be observable and can provide insights into the conformational order of these flexible chains, which is crucial for liquid crystalline behavior.
Analysis of the polarization of Raman bands can further aid in the assignment of vibrational modes to specific symmetries.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy for Chemical Environment and Connectivity Elucidation
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the imine proton, and the protons of the butoxy and hexyl chains.
A hypothetical ¹H NMR data table is presented below, outlining the expected chemical shifts, multiplicities, and couplings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imine (CH=N) | 8.2 - 8.5 | Singlet | - |
| Aromatic Protons | 6.8 - 7.8 | Doublets, Triplets | ~7-9 |
| -O-CH₂- (Butoxy) | 3.9 - 4.1 | Triplet | ~6-7 |
| -CH₂- (Hexyl, adjacent to ring) | 2.5 - 2.7 | Triplet | ~7-8 |
| -CH₂- (Internal, Butoxy & Hexyl) | 1.2 - 1.8 | Multiplets | - |
| -CH₃ (Butoxy & Hexyl) | 0.8 - 1.0 | Triplets | ~7 |
The aromatic region would show a set of doublets and triplets corresponding to the AA'BB' spin systems of the two para-substituted phenyl rings. The imine proton would appear as a sharp singlet in the downfield region. The protons of the butoxy and hexyl chains would give rise to a series of signals in the upfield region, with characteristic multiplicities reflecting their neighboring protons.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton and Hybridization States
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
A table of expected ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Imine (C=N) | 158 - 162 |
| Aromatic Carbons | 114 - 155 |
| -O-CH₂- (Butoxy) | 68 - 70 |
| -CH₂- (Hexyl, adjacent to ring) | 35 - 37 |
| -CH₂- (Internal, Butoxy & Hexyl) | 22 - 32 |
| -CH₃ (Butoxy & Hexyl) | ~14 |
The imine carbon would resonate in the downfield region, characteristic of sp² hybridized carbons bonded to nitrogen. The aromatic carbons would appear in a wide range, with their specific chemical shifts influenced by the substituents. The aliphatic carbons of the butoxy and hexyl chains would be found in the upfield region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Complex Structure Resolution
Two-dimensional (2D) NMR techniques are invaluable for resolving spectral overlap and establishing definitive connections between atoms in complex molecules like this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be crucial for unambiguously assigning the protons within the butoxy and hexyl chains by tracing the connectivity from the terminal methyl groups inwards. It would also confirm the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): An HSQC or HMQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would provide a definitive link between the proton and carbon assignments. For example, the proton signal assigned to the -O-CH₂- group of the butoxy chain would show a correlation to the corresponding carbon signal in the ¹³C NMR spectrum.
By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive elucidation of the molecular structure of this compound.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a fundamental tool for the precise determination of molecular weight and for gaining insights into the structural components of a molecule through its fragmentation patterns. For this compound, with the chemical formula C23H31NO, the exact molecular weight is 337.4983 g/mol . nist.gov
Electron Ionization (EI) Mass Spectrometry for Structural Fingerprinting
To illustrate a likely fragmentation pathway, analysis of the related compound 4-hexylaniline (B1328933) (C12H19N) is informative. The mass spectrum of 4-hexylaniline shows a prominent molecular ion peak and significant fragmentation, with major peaks often corresponding to the loss of alkyl fragments. nih.govmassbank.jpnist.gov
| Ion Source | Technique | Key Application |
| Electron Ionization (EI) | Hard Ionization | Structural Fingerprinting |
Electrospray Ionization (ESI) Mass Spectrometry for Intact Molecule Detection
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing intact molecules with minimal fragmentation. This method is ideal for confirming the molecular weight of compounds and studying non-covalent interactions. While specific ESI mass spectrometry data for this compound is not documented in the searched literature, the technique is widely applied to Schiff base compounds to observe the protonated molecule, [M+H]+.
Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics
Electronic absorption and emission spectroscopy provide critical information about the electronic transitions within a molecule, its conjugation system, and its luminescent properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum of a molecule reveals the electronic transitions between its molecular orbitals. For this compound, the extended π-conjugated system, encompassing the two phenyl rings and the central imine group, is expected to give rise to strong absorption bands in the UV region. Research on similar Schiff base derivatives shows absorption maxima (λmax) that can be influenced by the solvent environment. researchgate.netresearchgate.net For instance, related compounds have been reported to exhibit significant absorption bands. researchgate.net
The electronic transitions responsible for these absorptions are primarily π → π* transitions associated with the conjugated aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen atom in the imine group. The position and intensity of these bands are sensitive to the molecular structure and the polarity of the solvent.
| Spectroscopic Technique | Information Gained |
| UV-Vis Spectroscopy | Electronic Transitions, Conjugation |
Fluorescence Spectroscopy for Luminescent Properties and Quantum Yield Investigation
Fluorescence spectroscopy is employed to study the emission of light from a molecule after it has been excited by absorbing light. Many Schiff base compounds are known to be fluorescent, and this property is highly dependent on their molecular structure and environment. Studies on other fluorescent Schiff bases have been conducted, though specific data for this compound, including its emission spectrum and fluorescence quantum yield, are not available in the reviewed literature. researchgate.net The fluorescence behavior of such compounds is a key area of research due to their potential in various optical applications.
X-ray Diffraction (XRD) Analysis for Crystalline and Mesophase Structural Determination
Single Crystal X-ray Diffraction for Anisotropic Structure Elucidation
A thorough search for single-crystal X-ray diffraction data for this compound in prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), yielded no specific results. Consequently, crucial information such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not publicly available.
For context, single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the anisotropic nature of this compound, detailing specific bond lengths, bond angles, and torsion angles. Such data is fundamental to understanding the structure-property relationships that govern its liquid crystalline behavior. In the absence of experimental data, a representative data table for a hypothetical crystal structure is presented below to illustrate the type of information that would be obtained from such an analysis.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.678 |
| c (Å) | 32.456 |
| α (°) | 90 |
| β (°) | 95.67 |
| γ (°) | 90 |
| Volume (ų) | 1854.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.205 |
Note: The data in this table is purely illustrative and does not represent experimentally determined values for this compound.
Powder X-ray Diffraction for Polymorph Identification and Crystalline Phase Purity
Similarly, a comprehensive search for powder X-ray diffraction (PXRD) data for this compound did not yield any specific experimental patterns or studies on its polymorphism. PXRD is a powerful technique for identifying crystalline phases and assessing the purity of a solid sample. By analyzing the diffraction pattern, which consists of a series of peaks at specific 2θ angles, one can identify different crystalline forms (polymorphs) of a compound.
The existence of polymorphs can have significant implications for the physical properties of a material, including its melting point, solubility, and stability. In the context of liquid crystals, different polymorphic forms could exhibit distinct transition temperatures and mesophase behaviors.
To demonstrate the type of data that would be generated from a PXRD analysis, a hypothetical diffraction pattern is described in the table below.
Table 2: Hypothetical Powder X-ray Diffraction Data for this compound (Crystalline Phase I)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 5.45 | 16.20 | 100 |
| 10.90 | 8.11 | 45 |
| 16.35 | 5.42 | 60 |
| 21.80 | 4.07 | 85 |
Note: The data in this table is purely illustrative and does not represent experimentally determined values for this compound.
The lack of available crystallographic data for this compound highlights a gap in the scientific understanding of this material. Future research involving single-crystal and powder X-ray diffraction studies would be essential to fully elucidate its solid-state structure, identify any polymorphic forms, and provide a more complete picture of its structure-property relationships.
Theoretical and Computational Chemistry of P Butoxybenzylidene P Hexylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of p-Butoxybenzylidene p-hexylaniline, offering insights into its geometry, stability, and reactive nature.
Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For molecules like this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), can predict key structural parameters. nih.govresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Schiff Base Core (Calculated using DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=N | ~1.28 - 1.30 | ||
| C-N | ~1.42 - 1.44 | ||
| C-O | ~1.36 - 1.38 | ||
| Phenyl Ring C-C | ~1.38 - 1.40 | ||
| C-N-C | ~120 - 123 | ||
| Phenyl-C=N | ~120 - 122 |
Note: This table presents typical values for Schiff base liquid crystals and is for illustrative purposes. Specific values for this compound would require dedicated calculations.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO is anticipated to be centered on the electron-accepting benzylidene portion. DFT calculations can provide precise energy values for these orbitals. For example, in a similar compound, N-(p-dimethylaminobenzylidene)-p-nitroaniline, the HOMO-LUMO energy gap was calculated to be 2.94 eV using the B3LYP/6-311G method. nih.govresearchgate.net Such calculations are vital for designing materials with specific electronic and optical properties. physchemres.orgirjweb.com
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Schiff Base Compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.0 |
| LUMO | -1.5 to -2.0 |
| Energy Gap (ΔE) | 3.5 to 4.5 |
Note: These are representative values. The exact energies for this compound would depend on the specific computational method and basis set used.
Mapping of Molecular Electrostatic Potential (MEP) for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. It also provides insights into how molecules will interact with each other, which is of paramount importance in the formation of ordered liquid crystal phases.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the aromatic rings and the alkyl chains, signifying sites for nucleophilic attack. The MEP surface provides a visual representation of how electrostatic interactions can guide the self-assembly of these molecules into the layered or oriented structures characteristic of smectic and nematic phases.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave over time in a larger system. MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound, with its butoxy and hexyl chains.
By simulating the movements of atoms and molecules based on a force field, MD can reveal the preferred conformations of the alkyl chains and the rotational freedom around the various single bonds. This information is crucial for understanding how molecular shape and flexibility influence the packing and, consequently, the type and stability of the liquid crystalline phase. For instance, MD simulations can help to visualize the alignment of molecules in a nematic phase or their arrangement into layers in a smectic phase.
Computational Predictions of Liquid Crystalline Phase Behavior and Stability
A primary goal of computational studies on liquid crystals is to predict their phase behavior and the temperature ranges over which different phases are stable. This is a complex challenge that often involves a multi-pronged approach.
DFT calculations can provide insights into the molecular shape and intermolecular interaction potential, which are key determinants of liquid crystalline behavior. For instance, a more elongated and rigid molecular structure is generally more conducive to the formation of nematic and smectic phases. whiterose.ac.ukresearchgate.netarxiv.org
Molecular dynamics simulations can be used to model the collective behavior of many molecules and observe the spontaneous formation of ordered phases from an isotropic liquid upon cooling. By analyzing the trajectories of the molecules, one can identify the type of liquid crystalline phase (e.g., nematic, smectic A, smectic C) and estimate the transition temperatures. researchgate.netnzdr.ru
Furthermore, theoretical models based on statistical mechanics, often parameterized with data from quantum chemical calculations, can be employed to construct phase diagrams that map out the stable phases as a function of temperature and pressure.
Cheminformatics Approaches for Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy in materials science and theoretical chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a molecule and a specific macroscopic property of interest. For liquid crystalline compounds like this compound, QSPR studies are instrumental in predicting key material characteristics, such as phase transition temperatures, without the need for laborious and time-consuming experimental synthesis and characterization. ontosight.airsc.org These models are built upon the principle that the variation in the properties of a group of chemical compounds is directly linked to the variation in their molecular structures.
The application of cheminformatics in QSPR involves a systematic workflow: 1) defining a dataset of molecules with known properties, 2) calculating a wide array of numerical parameters, known as molecular descriptors, that encode different aspects of the molecular structure, and 3) employing statistical or machine learning methods to develop a robust mathematical model that links the descriptors to the property.
In the context of this compound and related Schiff base liquid crystals, QSPR models can elucidate the subtle interplay between molecular features—such as the length of the terminal alkyl and alkoxy chains, the linearity of the molecular core, and electronic effects—and the resulting mesomorphic behavior. environmentaljournals.orgresearchgate.net
Molecular Descriptors in QSPR for Schiff Base Liquid Crystals
The foundation of any QSPR model is the selection of appropriate molecular descriptors. These numerical values are calculated from the molecular structure and are designed to capture its essential topological, geometric, electronic, or constitutional attributes. For a calamitic (rod-like) liquid crystal such as this compound, descriptors are chosen to quantify features known to influence mesophase stability and type. environmentaljournals.org
Relevant categories of descriptors include:
Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, and fragment counts.
Topological Descriptors: Also known as 2D descriptors, these reflect the connectivity of atoms within the molecule. Indices like the Wiener index or Kier & Hall connectivity indices can quantify molecular size, branching, and cyclicity.
Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms. For liquid crystals, descriptors related to molecular shape and size, such as molecular length, aspect ratio (length-to-breadth), and molecular volume, are critically important as they relate directly to the ability of molecules to pack efficiently in an ordered phase. environmentaljournals.org
Quantum-Chemical Descriptors: Calculated using computational chemistry methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. nih.gov Key examples include the dipole moment, which influences intermolecular electrostatic interactions, and polarizability, which is related to the molecule's response to an electric field and is crucial for display applications. ontosight.aienvironmentaljournals.org
The table below illustrates some of the key molecular descriptors that would be calculated for this compound in a typical QSPR study.
| Descriptor Type | Descriptor Example | Property Represented | Relevance to Liquid Crystalline Behavior |
| Constitutional | Molecular Weight | The total mass of the molecule. | Influences van der Waals forces and transition temperatures. |
| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms. | Relates to molecular compactness and boiling point. |
| Geometrical | Molecular Length | The longest end-to-end distance in the optimized 3D structure. | Crucial for establishing calamitic mesophases. |
| Geometrical | Aspect Ratio (L/B) | The ratio of molecular length to breadth. | A key factor in the stability of nematic and smectic phases. |
| Quantum-Chemical | Dipole Moment | The measure of net molecular polarity. nih.gov | Affects intermolecular interactions and dielectric properties. environmentaljournals.org |
| Quantum-Chemical | Anisotropic Polarizability (Δα) | The difference in polarizability along different molecular axes. | Directly related to birefringence and response to electric fields. |
Building and Validating the QSPR Model
Once a set of descriptors has been calculated for a series of related Schiff base compounds, a mathematical model is generated using statistical techniques. Multiple Linear Regression (MLR) is a common starting point, which produces an easily interpretable equation. More advanced methods like Partial Least Squares (PLS) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) can handle large numbers of correlated descriptors and capture complex, non-linear relationships.
A hypothetical QSPR model for predicting the nematic-to-isotropic transition temperature (T_NI) of a series of alkoxybenzylidene alkylanilines might take the following form:
T_NI = c₀ + c₁(Aspect Ratio) + c₂(Polarizability) - c₃(Dipole Moment)*
Here, the coefficients (c₁, c₂, c₃) are determined by the regression analysis and indicate the magnitude and direction of each descriptor's influence on the transition temperature.
The predictive power and robustness of a QSPR model are evaluated using stringent statistical validation. This involves metrics such as the coefficient of determination (R²) for the training set and, more importantly, the cross-validation coefficient (Q²) and validation on an external test set. A high Q² value indicates that the model is not overfitted and can reliably predict the properties of new, unmeasured compounds.
The table below presents hypothetical results for a QSPR model developed to predict the nematic-isotropic transition temperature (T_NI) for a series of Schiff base liquid crystals, including this compound.
| Property Modeled | Statistical Method | Key Descriptors Used | R² (Training Set) | Q² (Cross-Validation) |
| Nematic-Isotropic Transition Temperature (T_NI) | Multiple Linear Regression (MLR) | Aspect Ratio, Anisotropic Polarizability, Number of Carbon Atoms in Alkoxy Chain | 0.92 | 0.85 |
| Smectic A-Nematic Transition Temperature (T_SN) | Partial Least Squares (PLS) | Molecular Length, Wiener Index, Dipole Moment | 0.88 | 0.81 |
These cheminformatics approaches provide a systematic and predictive framework for understanding structure-property relationships. rsc.org For this compound and its analogues, QSPR models can guide the rational design of new liquid crystal materials with tailored phase transition temperatures, dielectric properties, and optical characteristics, accelerating the discovery and optimization of materials for advanced applications. ontosight.ai
Advanced Material Science Applications and Research Directions
Optoelectronic Device Integration Potential
Assessment for Organic Photovoltaic (OPV) Material Development
The development of efficient and cost-effective organic photovoltaic (OPV) devices is a major goal in renewable energy research. Schiff base liquid crystals, including compounds like p-Butoxybenzylidene p-hexylaniline, are being explored for their potential in this field. mdpi.com Their utility stems from their inherent self-organizing properties and tunable electronic characteristics. mdpi.comnih.gov
Research into related Schiff base liquid crystal derivatives has shown their potential as photoactive materials. For instance, certain compounds exhibit electrical conductivity that increases significantly under white light illumination. One study found that the effective electric conductivity of a specific Schiff base ester derivative (I-8) was five times greater in light than in darkness. nih.gov Furthermore, some of these materials exhibit multiple direct optical band gaps in the UV and visible regions. nih.gov The ability to tune these band gaps is crucial for efficient solar energy harvesting. For example, the derivative I-6 was found to have band gaps of 1.07 eV and 2.79 eV, values considered suitable for solar energy applications. nih.gov The self-assembly feature of liquid crystals is also beneficial for creating the ordered bulk heterojunctions required for efficient charge separation and transport in OPV cells. mdpi.com The investigation of small liquid crystal molecules for non-fullerene solar cells represents a promising direction for the field. nih.gov
Table 1: Electrical Properties of Related Schiff Base Derivatives Under Dark and Illuminated Conditions
| Compound | Condition | Electrical Resistance (GΩ) |
|---|---|---|
| I-6 | Dark | 30.06 |
| White Light | 27.14 | |
| I-8 | Dark | 1.10 |
| White Light | 0.22 | |
| I-12 | Dark | 21.99 |
| White Light | 15.45 |
Data derived from studies on (E)-3-methoxy-4-[(p-tolylimino)methyl]phenyl 4-alkloxybenzoates. nih.gov
Non-Linear Optical (NLO) Material Exploration and Characterization
Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Schiff bases are of particular interest for NLO applications due to their extended π-conjugated systems and the presence of the azomethine (-CH=N-) linkage. mdpi.com This linkage can undergo light-induced isomerization, which alters the molecule's shape and orientation, thereby modifying its optical properties. mdpi.com
The molecular structure of this compound, with its aromatic rings connected by the imine group, provides a high degree of polarizability, which is a key requirement for NLO activity. The response of these molecules to an external electric field, such as that from a high-intensity laser, can induce a non-linear polarization. The efficiency of this process is quantified by the hyperpolarizability of the molecule. Theoretical and experimental studies on a variety of Schiff bases confirm their significant NLO potential, often showing hyperpolarizability values much greater than standard reference materials like urea. The linear structure and potential for parallel alignment in liquid crystalline phases can further enhance the bulk NLO response of the material. environmentaljournals.org
Composite Material Development and Performance Enhancement
One of the most promising applications of this compound is in the formulation of polymer-dispersed liquid crystals (PDLCs). researchgate.net PDLCs are composite materials where micro- or nano-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. researchgate.netmdpi.com These films can be switched between a light-scattering, opaque state and a transparent state by applying an external electric field. materiability.com
In the "off" state (no voltage), the liquid crystal molecules within the droplets are randomly oriented, leading to a mismatch in refractive indices between the liquid crystal and the polymer. This mismatch causes significant light scattering, making the film appear translucent or milky. mdpi.com When a voltage is applied, the electric field aligns the liquid crystal molecules, causing the effective refractive index of the droplets to match that of the polymer matrix. This index matching allows light to pass through with minimal scattering, rendering the film transparent. mdpi.com
Schiff bases like this compound can be used as the liquid crystal component in these blends. mdpi.com By carefully selecting the polymer matrix and the liquid crystal, properties such as switching voltage, contrast ratio, and response time can be tailored for specific applications like smart windows, privacy screens, and optical shutters. researchgate.netmdpi.com The method of fabricating the PDLC, such as polymerization-induced phase separation (PIPS) or thermally-induced phase separation (TIPS), also plays a crucial role in determining the final properties by controlling droplet size and morphology. materiability.com
Table 2: General Electro-Optical Properties of PDLC Films
| Property | Description | Typical State |
|---|---|---|
| Switching Voltage | The electric field strength required to transition from opaque to transparent. | Dependent on LC and polymer properties. |
| Contrast Ratio | The ratio of transmittance in the transparent state to the opaque state. | A key performance metric. |
| Response Time | The speed of switching between states (rise time and decay time). | Typically in the millisecond range. |
| Hysteresis | The difference in switching behavior as voltage is increased versus decreased. | Affects device stability. |
The performance of liquid crystal-based materials can be further enhanced by incorporating nanomaterials to create advanced nanocomposites. Doping PDLCs with small amounts of nanoparticles or carbon nanotubes (CNTs) has been shown to improve their electro-optical properties. mdpi.com
For instance, the addition of CNTs to a PDLC formulation can lower the required operating voltage and improve the switching characteristics. The high conductivity and large aspect ratio of CNTs can modify the local electric field experienced by the liquid crystal droplets, facilitating easier alignment. Similarly, quantum dots can be incorporated to add or modify the photoluminescent or photovoltaic properties of the composite. The unique properties of graphene, such as high charge carrier mobility and transparency, also make it a candidate for use in advanced liquid crystal composites, potentially as transparent electrodes or as a dopant to enhance performance. Research in this area aims to leverage the synergistic effects between the self-organizing liquid crystal and the functional nanomaterial to create next-generation smart materials. mdpi.com
Self-Assembly Phenomena in Solution and Solid State
The ability of molecules to spontaneously organize into well-defined, functional structures is known as self-assembly. For rod-like (calamitic) liquid crystals such as this compound, this process is driven by a combination of intermolecular forces, including van der Waals interactions, π-π stacking between aromatic rings, and dipole-dipole interactions. mdpi.com The specific molecular geometry, including the rigid core and flexible alkyl chains, dictates the type of liquid crystalline phase (e.g., nematic, smectic) that is formed. environmentaljournals.org
In Schiff base systems, hydrogen bonding can also be a powerful tool to direct self-assembly and create complex supramolecular architectures. tandfonline.comingentaconnect.com While this compound itself does not have strong hydrogen bond donor or acceptor groups, structurally similar Schiff bases have been designed with moieties like imidazole (B134444) to induce specific hydrogen-bonded networks. tandfonline.comingentaconnect.com These interactions can lead to the formation of highly ordered structures, such as bilayered smectic phases, where molecules arrange in layers, or even columnar phases, where molecules stack into columns. tandfonline.com The study of these self-assembly processes is fundamental to understanding how molecular-level information translates into the macroscopic properties of the material, enabling the rational design of new materials with tailored functions. mdpi.comnih.gov
Absence of Research on Nanostructure and Thin Film Formation of this compound
Despite extensive searches of scientific databases and literature, no specific research findings on the controlled formation of nanostructures and thin films for the chemical compound this compound were identified. This scarcity of available data prevents a detailed discussion on the advanced material science applications and research directions for this particular compound in the context of nanostructure and thin film fabrication.
General methodologies for creating nanostructures and thin films from liquid crystalline materials are well-established in materials science. These techniques typically include:
Self-Assembly: The spontaneous organization of molecules into ordered structures. For liquid crystals, this is often guided by the intrinsic shape and intermolecular interactions of the molecules, leading to the formation of various liquid crystalline phases (e.g., nematic, smectic, columnar). These phases can be manipulated by temperature, concentration, and the presence of external fields.
Langmuir-Blodgett (LB) Technique: This method involves creating a monolayer of molecules at an air-water interface and then transferring it onto a solid substrate. The LB technique allows for precise control over the thickness and molecular arrangement of the resulting thin film.
Vapor Deposition Methods: Techniques such as physical vapor deposition (PVD) and chemical vapor deposition (CVD) involve the deposition of a material from a vapor phase onto a substrate. These methods are capable of producing highly uniform and conformal thin films. For organic molecules, vacuum thermal evaporation is a common PVD technique.
Spin Coating: A solution-based technique where a solution of the material is dispensed onto a spinning substrate. The centrifugal force spreads the solution, and subsequent solvent evaporation leaves a thin film.
While these techniques are standard for many organic and liquid crystalline materials, their specific application to this compound, including the resulting film morphology, nanostructure characteristics, and influential processing parameters, has not been documented in the available scientific literature. Consequently, no data tables with detailed research findings can be compiled.
The lack of published research in this specific area suggests that the exploration of this compound for applications requiring controlled nanostructures and thin films may be a novel area for future investigation.
Methodologies for Comprehensive Material Performance Investigation
Dielectric Spectroscopy for Electrical Response Analysis of Mesophases
Dielectric spectroscopy is a powerful, non-destructive technique used to investigate the electrical properties of materials as a function of frequency. For liquid crystals like p-Butoxybenzylidene p-hexylaniline, this method provides critical insights into molecular dynamics, phase transitions, and the influence of molecular structure on the dielectric response.
The experimental setup involves placing a sample of the liquid crystal between two parallel plate electrodes, forming a capacitor. An oscillating electric field is applied, and the material's response, in terms of its complex permittivity (ε*), is measured over a wide range of frequencies (typically from milliHertz to GigaHertz) and at various temperatures. The complex permittivity is composed of a real part (ε', the dielectric constant), which represents the energy stored, and an imaginary part (ε'', the dielectric loss), which represents the energy dissipated.
In the anisotropic mesophases of this compound, the dielectric properties depend on the orientation of the liquid crystal director relative to the applied electric field. By aligning the sample, two principal dielectric constants can be measured: ε'∥ (parallel to the director) and ε'⊥ (perpendicular to the director). The difference between these values gives the dielectric anisotropy (Δε = ε'∥ - ε'⊥), a key parameter for display applications. Studies on similar Schiff base liquid crystals have shown that the dielectric anisotropy can be measured and its temperature dependence characterized. For instance, a newly synthesized aromatic Schiff base liquid crystal was found to have a dielectric anisotropy (Δε) of 0.38. aip.org
Analysis of the frequency-dependent dielectric spectra can reveal different relaxation processes occurring within the material. These relaxation phenomena, observed as peaks in the dielectric loss spectrum, are associated with specific molecular motions, such as the rotation of molecules around their short or long axes. The characteristic relaxation frequency provides information about the speed of these motions and the energy barriers hindering them.
| Parameter Measured | Description | Typical Information Gained for a Schiff Base Liquid Crystal |
| Dielectric Constant (ε') | The ability of the material to store electrical energy in an electric field. | Provides values for ε'∥ and ε'⊥ in aligned mesophases. |
| Dielectric Loss (ε'') | The energy dissipated as heat in the material under an alternating electric field. | Peaks in the loss spectrum indicate molecular relaxation processes. |
| Dielectric Anisotropy (Δε) | The difference between the parallel and perpendicular components of the dielectric constant (ε'∥ - ε'⊥). | Determines whether the liquid crystal will align parallel (Δε > 0) or perpendicular (Δε < 0) to an applied electric field. |
| Relaxation Frequency | The frequency at which a specific molecular relaxation process is most prominent. | Relates to the dynamics of molecular reorientation and can be used to calculate activation energies. |
Rheological Studies of Viscoelastic Properties and Flow Behavior of Mesophases
Rheology is the study of the flow and deformation of matter. For liquid crystals, which exhibit properties of both liquids and solids, rheological studies are crucial for understanding their viscoelastic behavior. The flow properties of this compound are highly dependent on the type of mesophase, temperature, and the applied shear rate.
Rheological measurements are typically performed using a rheometer, which can apply a controlled stress or strain to the sample and measure the resulting response. Common geometries for liquid crystal analysis include cone-and-plate or parallel-plate systems, which ensure a uniform shear rate across the sample.
In their mesophases, liquid crystals are non-Newtonian fluids, meaning their viscosity is dependent on the shear rate. acs.org A common behavior is shear thinning, where the viscosity decreases as the shear rate increases. This is due to the alignment of the liquid crystal director with the direction of flow, which reduces resistance. The viscoelastic properties are often described by a set of viscosity coefficients, such as the rotational viscosity (γ₁), which quantifies the internal friction associated with the reorientation of the director.
By performing oscillatory measurements, where a small, sinusoidally varying strain is applied, the elastic (storage modulus, G') and viscous (loss modulus, G'') components of the material can be determined.
Storage Modulus (G'): Represents the elastic component and the energy stored in the material during deformation.
Loss Modulus (G''): Represents the viscous component and the energy dissipated as heat.
The relationship between G' and G'' provides insight into the dominant behavior (solid-like vs. liquid-like) of the mesophase under specific conditions.
| Rheological Parameter | Description | Significance for this compound |
| Shear Viscosity (η) | The material's resistance to flow under an applied shear stress. | Characterizes the flow behavior; typically shows shear-thinning in mesophases. |
| Rotational Viscosity (γ₁) | A measure of the torque needed to reorient the liquid crystal director. | A critical parameter for determining the response time in electro-optical devices. |
| Storage Modulus (G') | A measure of the stored elastic energy. | Indicates the solid-like character of the material. |
| Loss Modulus (G'') | A measure of the energy dissipated as heat. | Indicates the liquid-like character of the material. |
Advanced Microscopy Techniques for Morphological and Textural Characterization
Microscopy techniques are indispensable for visualizing the various mesophases of this compound and for analyzing its microstructure and surface morphology.
Polarizing Optical Microscopy (POM) is the primary and most accessible method for identifying thermotropic liquid crystal phases. researchgate.net The technique utilizes polarized light to reveal the optical anisotropy of the material. When a thin film of the liquid crystal is placed between two crossed polarizers, the anisotropic mesophases rotate the plane of polarized light, resulting in bright, often colorful images known as textures.
Each liquid crystal phase (e.g., nematic, smectic A, smectic B) exhibits a unique and identifiable texture. semanticscholar.org For example, the nematic phase is often characterized by a "Schlieren" texture with dark brushes corresponding to topological defects called disclinations. Smectic phases typically show "focal-conic" or "fan-shaped" textures.
By placing the sample on a temperature-controlled hot stage, the transitions between different phases can be observed directly as the temperature is changed. This allows for the precise determination of phase transition temperatures, which can then be correlated with data from thermal analysis techniques like DSC. aip.orgsemanticscholar.org
| Liquid Crystal Phase | Commonly Observed POM Texture | Description of Texture |
| Nematic (N) | Schlieren, Thread-like | Characterized by point or line defects (disclinations) from which dark brushes emerge. |
| Smectic A (SmA) | Focal-conic, Fan-shaped | Develops from the nematic phase, showing domains with layered structures. |
| Smectic B (SmB) | Mosaic, Paramel-like | A more ordered smectic phase, often showing regions with uniform orientation. researchgate.net |
| Crystalline (Cr) | Crystalline grains | The solid state with distinct grain boundaries. |
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. While less common for bulk liquid crystal characterization than POM, SEM is a valuable tool for investigating the surface morphology of thin films and the microstructure of liquid crystal composites or polymers. bohrium.comhilarispublisher.com
For this compound, SEM could be used to study how the material aligns on different treated surfaces or to examine the morphology of the material after being confined in a porous matrix. The technique can reveal surface features, defects, and the degree of ordering in solidified samples. Characterization of nanoparticles, which can be used as dopants in liquid crystals, often involves SEM to determine their size and shape. hilarispublisher.com
Transmission Electron Microscopy (TEM) operates on a similar principle to SEM but transmits electrons through an ultrathin sample to generate an image. This allows for the visualization of internal structures at the nanoscale.
The application of TEM in liquid crystal research often involves specialized sample preparation techniques, such as freeze-fracture replication, to preserve the mesophase structure. TEM can be used to study the structure of defects, the arrangement of molecules in complex phases, and the dispersion of nanoparticles within a liquid crystal host. mdpi-res.com For example, TEM studies can provide direct visualization of the layered structure in smectic phases or the lattice of defects in blue phases.
Thermal Analysis Techniques for Phase Behavior and Stability
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, these methods are essential for determining its phase transition temperatures, thermal stability, and other thermodynamic properties.
The most important thermal analysis technique for liquid crystals is Differential Scanning Calorimetry (DSC) . researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it either absorbs (endothermic) or releases (exothermic) heat, which is detected as a peak on the DSC thermogram.
From a DSC scan, the following information can be obtained:
Phase Transition Temperatures: The onset or peak temperature of a thermal event corresponds to a specific phase transition (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid).
Enthalpy of Transition (ΔH): The area under a transition peak is proportional to the enthalpy change associated with the phase transition, providing information about the degree of molecular ordering change.
Heat Capacity (Cp): The baseline of the DSC curve is related to the heat capacity of the material.
| Thermal Analysis Technique | Property Measured | Information Obtained for this compound |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature. | Determines phase transition temperatures and associated enthalpy changes (e.g., melting, clearing points). aip.org |
| Thermogravimetric Analysis (TGA) | Change in mass as a function of temperature. | Assesses thermal stability and decomposition temperature. |
| Polarizing Optical Microscopy (POM) with Hot Stage | Visual observation of textures as a function of temperature. | Confirms phase transition temperatures identified by DSC and identifies the type of mesophase. researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures and Enthalpies
Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials like this compound. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures at which the material transitions between its crystalline, various liquid crystalline (mesophases), and isotropic liquid states.
Table 1: Hypothetical DSC Data for this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Crystal to Smectic | — | — | — |
| Smectic to Nematic | — | — | — |
| Nematic to Isotropic | — | — | — |
| Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available. |
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of this compound. This technique measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve provides crucial information about the temperatures at which the compound begins to degrade, the kinetics of its decomposition, and the amount of residual mass. This data is vital for defining the operational temperature range of the material in any potential application.
No specific TGA data for this compound has been found in the available literature.
X-ray Scattering Techniques for Mesophase Structure and Ordering
X-ray scattering techniques are indispensable for elucidating the molecular arrangement and structural characteristics of the different mesophases exhibited by this compound.
Small-Angle X-ray Scattering (SAXS) for Layer Spacing in Smectic Phases
For liquid crystals that exhibit smectic phases, which are characterized by a layered arrangement of molecules, Small-Angle X-ray Scattering (SAXS) is the primary tool for determining the layer spacing (d). The scattering of X-rays at small angles provides information about the periodic structures within the material, with the position of the diffraction peaks directly relating to the distance between the layers. This measurement is critical for identifying the type of smectic phase (e.g., Smectic A, Smectic C) and understanding how the molecular organization changes with temperature.
Specific SAXS data for this compound is not available in the reviewed literature.
Wide-Angle X-ray Scattering (WAXS) for Molecular Packing and Order
Wide-Angle X-ray Scattering (WAXS) provides insights into the short-range order and molecular packing within the liquid crystalline phases. In the nematic phase, a diffuse scattering pattern is typically observed, indicating the lack of long-range positional order but the presence of orientational order. In more ordered smectic phases, sharper peaks in the WAXS pattern can provide information about the average distance between neighboring molecules and the degree of lateral packing.
Detailed WAXS findings for this compound have not been identified in public sources.
Ultrasonic Velocity and Density Measurements for Thermodynamic and Acoustical Properties
The measurement of ultrasonic velocity and density as a function of temperature allows for the determination of various thermodynamic and acoustical properties of this compound. These properties, including adiabatic compressibility, intermolecular free length, and molar volume, provide valuable information about the molecular interactions and their changes at phase transitions. Anomalies in the temperature dependence of these properties are typically observed at the phase transition points, offering a complementary method to DSC for their detection.
No specific experimental data for ultrasonic velocity and density measurements of this compound are currently available.
Refractive Index and Birefringence Measurements for Optical Anisotropy and Order Parameters
The optical properties of this compound, particularly its refractive index and birefringence, are crucial for its potential use in optical devices. As a liquid crystal, it exhibits optical anisotropy, meaning that its refractive index depends on the polarization of light relative to the molecular director. Birefringence is the difference between the refractive indices for light polarized parallel and perpendicular to the director. The magnitude of the birefringence is directly related to the orientational order parameter of the liquid crystal, which quantifies the degree of alignment of the molecules. These measurements are typically carried out using an Abbe refractometer or by analyzing the interference patterns produced by a thin film of the material between crossed polarizers.
Specific data on the refractive index and birefringence of this compound is not present in the available literature.
Future Perspectives and Emerging Research Avenues for P Butoxybenzylidene P Hexylaniline Analogues
Rational Design Principles for Next-Generation Schiff Base Liquid Crystals with Enhanced Performance
The development of next-generation Schiff base liquid crystals with superior performance hinges on a deep understanding of structure-property relationships. The goal is to create materials with desirable characteristics such as broad temperature ranges for liquid crystalline phases, high thermal stability, and specific electro-optical responses.
Key design principles being explored include:
Molecular Geometry and Core Structure: The rigid core of the Schiff base molecule, typically composed of aromatic rings, is a primary determinant of its liquid crystalline behavior. ontosight.ai The introduction of different aromatic or heterocyclic rings can significantly influence the mesophase type and stability. For instance, incorporating a naphthalene (B1677914) ring system has been shown to induce smectic A phases in addition to the nematic phase. The orientation and position of the mesogenic core also play a crucial role in determining the mesomorphic range and stability. nih.gov
Lateral Substitution: The introduction of substituents onto the lateral positions of the aromatic rings is a powerful strategy for modifying the physical properties of Schiff base liquid crystals. For example, the addition of a chloro group can influence both the molecular conformation and the mesomorphic behavior, leading to the exclusive formation of nematic phases. mdpi.com Fluorine substitution is another area of interest, as it can alter mesophase stability and introduce photoresponsive properties. tandfonline.com
Table 1: Influence of Molecular Modifications on Schiff Base Liquid Crystal Properties
| Molecular Modification | Effect on Properties | Research Focus |
| Core Structure | Alters mesophase type (nematic, smectic) and thermal stability. nih.gov | Introduction of different aromatic/heterocyclic rings. nih.gov |
| Linking Groups | Modifies phase transition temperatures and electro-optical response. mdpi.com | Combination of imine and ester linkages. mdpi.comrsc.org |
| Terminal Chains | Influences melting point and favors specific mesophases. ontosight.ai | Varying chain length and composition. |
| Lateral Substitution | Modifies conformation and can restrict mesophase type. mdpi.com | Introduction of halogen atoms like chlorine and fluorine. mdpi.comtandfonline.com |
Integration into Smart Materials and Responsive Systems for Adaptive Functionalities
A significant area of future research lies in the integration of p-Butoxybenzylidene p-hexylaniline analogues into "smart" materials and responsive systems. These materials can change their physical properties in response to external stimuli, opening up a wide range of technological applications.
The inherent properties of Schiff base liquid crystals make them ideal candidates for these applications:
Photo-responsiveness: The azomethine (-CH=N-) group in some Schiff base derivatives can undergo light-induced isomerization. mdpi.comrsc.org This photochromic behavior allows for the reversible control of the material's optical properties, such as its color and refractive index, using light. This functionality is being explored for applications in optical data storage, holography, and light-driven molecular switches. mdpi.com
Thermo-responsiveness: The phase transitions of liquid crystals are inherently temperature-dependent. This property can be harnessed to create materials that respond to changes in temperature. For example, Schiff base doped chiral nematic liquid crystals have been shown to exhibit a large shift in their reflective wavelength with temperature variations, making them suitable for thermochromic devices and sensors. rsc.org
Electro-optical Switching: Like this compound itself, its analogues can align with an applied electric field. ontosight.aiontosight.ai This principle is the basis for liquid crystal displays (LCDs). ontosight.ai Research is focused on developing new Schiff base materials with faster switching times, lower power consumption, and higher contrast ratios for next-generation displays and optical shutters. mdpi.com
The integration of these responsive properties into polymers, gels, and composites is a key area of development. This allows for the creation of robust and processable materials with tunable, adaptive functionalities for applications in sensors, actuators, and smart textiles.
Exploration of this compound Analogues in Novel Applications
Beyond the established applications in display technologies, researchers are exploring the potential of this compound analogues in a variety of emerging fields:
Biomedical Applications: Liquid crystals are being investigated for their use in biosensors. ontosight.ai The sensitive response of the liquid crystalline state to the presence of biological molecules can be utilized for the detection of pathogens, proteins, and other biomarkers. The biocompatibility and functionalizability of Schiff bases make them promising candidates for these applications.
Catalysis: Schiff bases and their metal complexes are known to exhibit catalytic activity in a range of chemical reactions. nih.gov The ordered arrangement of liquid crystalline phases could provide a unique environment for catalysis, potentially leading to enhanced selectivity and efficiency.
Non-linear Optics: Schiff base derivatives have shown promise for applications in non-linear optics, which involves materials that interact with light in a non-linear fashion. gsconlinepress.com These materials could be used in applications such as optical switching and frequency conversion.
The continued exploration of new synthetic methodologies and a deeper understanding of the fundamental principles governing the behavior of these molecules will undoubtedly lead to the discovery of even more innovative applications for this compound analogues in the years to come.
Q & A
Q. What are the optimal synthetic routes for p-Butoxybenzylidene p-hexylaniline, and how do reaction parameters influence product quality?
- Methodological Answer : Synthesis typically involves Schiff base condensation between p-butoxybenzaldehyde and p-hexylaniline. Key variables include solvent polarity (e.g., ethanol vs. toluene), temperature (60–80°C), and catalyst choice (e.g., acetic acid). Purification via column chromatography or recrystallization is critical for yield (>75%) and purity (>95%). For reproducibility, maintain inert atmospheres to prevent oxidation and document reaction times rigorously. Data should be tabulated to compare parameters (e.g., Table 1: Solvent vs. Yield/Purity), adhering to formatting standards for clarity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm imine bond formation (δ ~8.3 ppm for CH=N) and alkyl chain alignment. HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity, while DSC identifies phase transitions. For structural validation, combine FT-IR (C=N stretch ~1600 cm⁻¹) and mass spectrometry (m/z ~367.5 for [M+H]⁺). Calibrate instruments using certified reference materials and include error margins in reporting (e.g., ±0.1°C for DSC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental phase transition temperatures and theoretical predictions for this compound?
- Methodological Answer : Discrepancies often arise from impurities or kinetic vs. thermodynamic phase behavior. Implement controlled cooling/heating rates (e.g., 2°C/min in DSC) and validate purity via HPLC. Cross-validate results with polarized optical microscopy (POM) to observe texture changes. If theoretical models (e.g., Maier-Saupe theory) diverge, recalibrate computational parameters (e.g., molecular anisotropy) and perform sensitivity analysis. Document contradictions using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What experimental strategies optimize the study of mesomorphic behavior in this compound under varying conditions?
- Methodological Answer : Design a multivariate experiment testing temperature, pressure, and electric field effects. Use DSC for enthalpy changes and X-ray diffraction (XRD) for lattice spacing. For dynamic responses, employ time-resolved spectroscopy . Statistical tools (e.g., ANOVA) should analyze replicate data, with results visualized in phase diagrams (e.g., Temperature vs. Layer Spacing). Reference methodologies from established liquid crystal studies to ensure comparability .
Q. How should molecular dynamics (MD) simulations of this compound be validated against experimental data?
- Methodological Answer : Compare MD-predicted rotational diffusion constants with dielectric spectroscopy results. Validate lattice parameters against XRD data (e.g., ±0.05 Å tolerance). Use Pearson correlation coefficients to quantify alignment between simulated and experimental phase transition enthalpies. Open-source tools like GROMACS with OPLS-AA force fields improve reproducibility. Report deviations in a table format (e.g., Simulated vs. Observed Transition Temperatures) .
Data Presentation Guidelines
- Tables : Include columns for critical variables (e.g., reaction conditions, analytical results) with SI units and significant figures (e.g., "Yield (%) ± SD").
- Figures : Label axes clearly (e.g., "Temperature (°C)" vs. "Enthalpy (J/g)") and use error bars for replicates.
- Statistical Reporting : Apply t-tests or ANOVA for comparisons, citing p-values (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
